5-Fluorouracil

描述

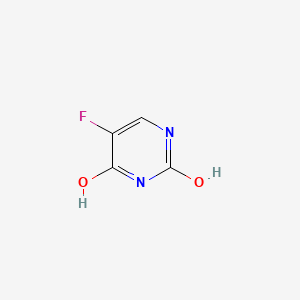

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHASVSINZRGABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | fluorouracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fluorouracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020634 | |

| Record name | 5-Fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorouracil is a white to nearly white crystalline powder; practically odorless. Used as an anti neoplastic drug, chemosterilant for insects. (EPA, 1998), Solid | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes at 282-283 °C; sublimes (0.1 mm): 190-200 °C | |

| Record name | FLUOROURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN, Soluble in methanol-water mixtures, Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol., In water, 1.11X10+4 mg/L at 22 °C, 5.86e+00 g/L | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOROURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to practically white crystalline powder, Crystals from water or methanol-ether | |

CAS No. |

51-21-8 | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Fluorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorouracil [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fluorouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3P01618RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOROURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 540-541 °F (EPA, 1998), 282-283, 282 °C (decomposes), 280 - 282 °C | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOROURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and History of 5-Fluorouracil

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the seminal chemotherapeutic agent, this compound (5-FU). It details the rational design and synthesis of 5-FU, its preclinical evaluation, and the early clinical trials that established its role in cancer therapy. The document elucidates the intricate mechanisms of action, including the inhibition of thymidylate synthase and its incorporation into nucleic acids, and the subsequent impact on cellular signaling pathways. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering in-depth insights into the foundational science of one of oncology's most enduring drugs.

The Genesis of a Rationally Designed Anticancer Agent

The development of this compound in the 1950s marked a pivotal moment in the history of oncology, heralding the era of rational drug design. The conceptual framework for 5-FU was laid by Dr. Charles Heidelberger and his colleagues at the McArdle Memorial Laboratory at the University of Wisconsin. Their work was predicated on the observation that certain tumors, such as rat hepatomas, exhibited a higher rate of uracil utilization for nucleic acid synthesis compared to normal tissues. This metabolic vulnerability presented a logical target for therapeutic intervention.

Heidelberger hypothesized that an antimetabolite of uracil could selectively disrupt this pathway and impede tumor growth. The strategic substitution of a hydrogen atom with a highly electronegative fluorine atom at the 5th position of the uracil pyrimidine ring was proposed. This modification was intended to create a stable, yet fraudulent, substrate that would irreversibly inhibit key enzymatic processes. This led to a fruitful collaboration with Hoffmann-La Roche, where chemists Robert Duschinsky and Edward Pleven successfully synthesized this compound. The initial report of its potent tumor-inhibitory effects in mice was published in Nature in 1957, and the compound was patented in 1956, with its first medical use in 1962.

Preclinical Evaluation: From Bench to Bedside

The initial preclinical studies of 5-FU provided the foundational evidence of its antitumor efficacy and paved the way for its clinical development. These investigations were primarily conducted in rodent models bearing transplantable tumors.

Experimental Protocols

In Vivo Antitumor Activity in Murine Models:

-

Animal Models: Early studies utilized various transplantable tumor models, including Sarcoma 180, Ehrlich ascites carcinoma, and later, colorectal carcinoma models in rats.

-

Drug Administration: this compound, dissolved in a suitable vehicle, was administered to tumor-bearing animals, typically via intraperitoneal (i.p.) injection, to assess its systemic antitumor effects. Dosages were varied to establish a dose-response relationship for both efficacy and toxicity.

-

Efficacy Endpoints: The primary measure of efficacy was the inhibition of tumor growth. For solid tumors, this was quantified by periodic caliper measurements of tumor dimensions to calculate tumor volume. In the case of ascites tumors, the total volume of ascitic fluid and the number of tumor cells were determined at the end of the study period.

Quantitative Preclinical Data

The following table summarizes key quantitative data from early preclinical studies of this compound.

| Tumor Model | Animal Strain | 5-FU Dosage | Route of Administration | Key Efficacy Finding |

| Sarcoma 180 | Swiss Mice | 25 mg/kg/day for 7 days | Intraperitoneal | Marked tumor inhibition |

| Ehrlich Ascites Carcinoma | Mice | 25 mg/kg/dose | Intraperitoneal | Significant reduction in tumor burden |

| Ward Colorectal Carcinoma | Rats | Not specified | Not specified | Improved therapeutic index when combined with modulators |

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its cytotoxic effects through a multi-faceted mechanism that primarily involves the disruption of DNA and RNA synthesis and function. This is achieved through its intracellular conversion to several active metabolites.

Metabolic Activation of this compound

5-FU is a prodrug that requires enzymatic conversion within the cell to its active forms. The metabolic activation of 5-FU proceeds through several pathways, leading to the formation of three key cytotoxic nucleotides:

-

Fluorodeoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase.

-

Fluorouridine triphosphate (FUTP): Incorporated into RNA, leading to disruption of RNA processing and function.

-

Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA, causing DNA damage and instability.

Inhibition of Thymidylate Synthase

The primary cytotoxic mechanism of 5-FU is the inhibition of thymidylate synthase (TS) by its metabolite, FdUMP. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate, forms a stable ternary covalent complex with TS, effectively blocking its catalytic activity. This leads to a depletion of the intracellular dTMP pool, resulting in "thymineless death," a state where cells are unable to replicate their DNA, leading to cell cycle arrest and apoptosis.

Incorporation into RNA and DNA

The active metabolites FUTP and FdUTP are incorporated into RNA and DNA, respectively. The incorporation of FUTP into various RNA species disrupts RNA processing, maturation, and function. FdUTP incorporation into DNA leads to DNA strand breaks and instability, further contributing to the cytotoxic effects of 5-FU.

Downstream Signaling Pathways and Apoptosis

The cellular damage induced by 5-FU, including DNA damage and RNA stress, triggers a cascade of downstream signaling events that culminate in apoptosis. The tumor suppressor protein p53 plays a crucial role in this process. Upon sensing cellular stress, p53 is activated and can initiate apoptosis through both transcription-dependent and independent mechanisms. This includes the upregulation of pro-apoptotic proteins such as Bax and PUMA.

Early Clinical Trials: Translating Preclinical Promise into Patient Benefit

The first clinical evaluation of this compound was reported in 1958 by Curreri, Heidelberger, and their colleagues. This seminal study investigated the safety and efficacy of 5-FU in patients with a variety of advanced solid tumors.

Clinical Trial Protocol

-

Patient Population: The initial studies enrolled patients with a range of histologically confirmed, advanced solid tumors for whom no standard curative therapy was available.

-

Dosing Regimen: this compound was administered as a single daily intravenous injection. The dosage was escalated to determine the maximum tolerated dose. An "adequate therapeutic dosage" was considered to be 15 mg/kg/day for 5 days, followed by half doses on alternate days until the onset of toxicity.

-

Response Evaluation: Tumor response was assessed through physical examination and radiological imaging. An objective response was defined as a measurable decrease in tumor size.

-

Toxicity Monitoring: Patients were closely monitored for adverse effects, with a particular focus on stomatitis, diarrhea, and myelosuppression. Stomatitis was identified as a key indicator for the termination of therapy to avoid severe toxicity.

Quantitative Clinical Data

The following table summarizes the key findings from the initial clinical trials of this compound.

| Cancer Type | Number of Patients | 5-FU Dosage | Objective Response Rate (%) | Notable Toxicities | Reference |

| Various Solid Tumors | 35 (receiving "adequate" dosage) | 15 mg/kg/day x 5, then half doses | 25 | Stomatitis, diarrhea, leukopenia | |

| Breast Carcinoma | Not specified | Not specified | Favorable responses observed | Not specified | |

| Colorectal Carcinoma | Not specified | Not specified | Favorable responses observed | Not specified |

A significant finding from these early trials was that tumor regression was primarily observed in patients who also manifested some degree of toxicity, highlighting the narrow therapeutic index of 5-FU.

Synthesis of this compound

The original synthesis of this compound, as well as subsequent modifications, has been a subject of extensive chemical research.

Experimental Protocol for a Common Synthesis Method

One of the early and effective methods for the synthesis of this compound involves the direct fluorination of uracil. A general protocol is outlined below:

-

Preparation of the Reaction Mixture: Uracil is dissolved or suspended in a suitable solvent, such as acetic acid or liquid hydrogen fluoride, in an inert atmosphere (e.g., nitrogen).

-

Fluorination: A stream of fluorine gas, diluted with an inert gas like nitrogen, is bubbled through the cooled reaction mixture. The temperature is carefully controlled, often between 0°C and 5°C.

-

Quenching and Isolation: The reaction is quenched, and the crude product is isolated. This may involve evaporation of the solvent and separation of the product from the reaction mixture.

-

Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent such as water, to yield the final product.

Experimental Workflow: From Concept to Clinic

The discovery and development of this compound exemplified the systematic approach to anticancer drug discovery that emerged in the mid-20th century.

Conclusion

The discovery of this compound stands as a landmark achievement in the history of cancer chemotherapy. Its development, rooted in the principles of rational drug design, provided a powerful new weapon against a range of solid tumors. The foundational preclinical and clinical studies not only established its therapeutic utility but also provided invaluable insights into its mechanism of action and toxicities. For over six decades, 5-FU has remained a cornerstone of treatment for many cancers, and its story continues to inspire the ongoing quest for more effective and less toxic anticancer agents. This technical guide serves as a testament to the ingenuity and perseverance of the scientists who ushered in a new era of targeted cancer therapy.

early preclinical studies of 5-fluorouracil

An In-Depth Technical Guide on the Early Preclinical Studies of 5-Fluorouracil

Introduction

This compound (5-FU), a fluorinated pyrimidine analogue, has been a cornerstone of cancer chemotherapy for over four decades.[1][2] Synthesized in the late 1950s, its development was based on the observation that certain tumors utilize the pyrimidine uracil more rapidly than normal tissues, identifying uracil metabolism as a potential therapeutic target.[3][4] This guide provides a detailed overview of the foundational preclinical research that characterized the mechanism of action, efficacy, and toxicity profile of 5-FU, paving the way for its clinical use.

Core Mechanism of Action

This compound is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects.[5] The primary mechanisms of action involve the inhibition of DNA synthesis and the disruption of RNA function.[3][6][7]

Upon entering a cell, 5-FU is converted into three main active metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[6] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), which blocks the synthesis of dTMP and leads to a depletion of deoxythymidine triphosphate (dTTP).[3][6] This inhibition of DNA synthesis is considered a primary driver of 5-FU's cytotoxicity.[7]

-

Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine triphosphate (UTP). This misincorporation disrupts RNA processing and function, affecting protein synthesis and overall cellular metabolism.[3][6]

-

Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation, which contributes to cell death.[3][6]

The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD), which is abundant in the liver and converts 5-FU to the inactive dihydrofluorouracil (DHFU).[3][6] Up to 80% of an administered dose of 5-FU is broken down by DPD.[6]

Preclinical In Vitro Studies

Early preclinical research extensively utilized in vitro cell culture models to determine the cytotoxic effects of 5-FU across various cancer types. These studies were fundamental in establishing dose-dependent efficacy and identifying sensitive cell lines.

Data Presentation: In Vitro Cytotoxicity of 5-FU

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HCT-116 | Colorectal Cancer | Not specified (growth inhibition shown) | - | [8] |

| HNO-97 | Tongue Squamous Cell Carcinoma | 2 µM/ml | 24 hours | [9] |

| HCT116 | Colorectal Cancer | 250 µg/mL (as CF/5-FU) caused 58% inhibition | 72 hours | [10] |

| HONE-1 | Nasopharyngeal Carcinoma | 62.5 µg/mL (as CF/5-FU) caused 71% inhibition | 72 hours | [10] |

| A549 | Lung Cancer | 5.03 µM | - | [11] |

| HCT116 & SW480 | Colon Cancer | Dose-dependent inhibition shown | - | [12] |

Note: IC50 values can vary significantly based on the specific assay conditions and the formulation of the drug used (e.g., pure 5-FU vs. nanoparticle-loaded).

Experimental Protocols: In Vitro Cytotoxicity Assay

A common method used to assess the cytotoxic effect of 5-FU in early studies was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Outline:

-

Cell Culture: Cancer cell lines (e.g., HCT116, A549) are cultured in appropriate media and conditions until they reach a desired confluence.[9]

-

Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.

-

Drug Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of 5-FU. A control group receives medium without the drug.[9]

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[9][10]

-

MTT Assay:

-

The MTT reagent is added to each well.

-

The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined from the dose-response curve.[9]

Preclinical In Vivo Animal Studies

Animal models were critical for evaluating the systemic effects of 5-FU, including its toxicity, pharmacokinetics, and anti-tumor efficacy in a physiological context.

Data Presentation: In Vivo Toxicity of 5-FU

| Animal Model | Dose | Route | Key Findings | Reference |

| Wistar Rats | 15 mg/kg (4 days), 6 mg/kg (4 alt. days), 15 mg/kg (day 14) | - | Histological and biochemical alterations in liver, kidneys, and lungs. | [13] |

| Dogs | > 20 mg/kg | Oral | Associated with the development of toxicosis (vomiting, seizures, diarrhea). | [14][15][16] |

| Dogs | > 43 mg/kg | Oral | Uniformly fatal; death occurred within 6 to 16 hours post-ingestion. | [14][15][16] |

| C57BL/6 Mice | 35 mg/kg | i.p. (daily for 5 days) | Significant body weight loss; reduction in circulating leukocytes, erythrocytes, and thrombocytes. | [17] |

Data Presentation: Preclinical Pharmacokinetics of 5-FU

| Parameter | Animal Model / Human | Value | Notes | Reference |

| Elimination Half-Life | Human | ~8 to 20 minutes | Rapid elimination primarily due to swift catabolism in the liver. | [18] |

| Elimination Half-Life | Human | 12.9 ± 7.3 min | Following i.v. bolus administration. | [19] |

| Clearance | Human | 70% greater at 13:00h than at 01:00h | Demonstrates circadian rhythm in clearance. | [5] |

| Clearance | Rats | (3.8 ± 0.3) × 10−3 ml plasma/g tissue/min | Plasma-to-trap clearance in colon tumors. | [20] |

| Time to Undetectable | Rats | ~6 hours | Free 5-FU is rapidly removed from circulation after injection. | [21] |

Experimental Protocols: Animal Studies

Toxicity and Efficacy Study Protocol Outline:

-

Animal Model Selection: Appropriate animal models are chosen, such as Wistar rats for organ toxicity studies or mice with xenograft tumors for efficacy studies.[13][17]

-

Acclimatization: Animals are acclimatized to the laboratory environment for a set period before the experiment begins.

-

Tumor Implantation (for efficacy studies): Cancer cells (e.g., human colon cancer cells) are subcutaneously or orthotopically implanted into immunocompromised mice. Tumors are allowed to grow to a palpable size.

-

Grouping and Dosing: Animals are randomly assigned to control and treatment groups. The treatment group receives 5-FU via a clinically relevant route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle (e.g., saline).[17]

-

Monitoring:

-

Toxicity: Animals are monitored daily for clinical signs of toxicity, including weight loss, changes in behavior, and adverse reactions.[17]

-

Efficacy: Tumor volume is measured regularly (e.g., with calipers) to assess the anti-tumor effect of the treatment.

-

-

Endpoint and Tissue Collection: At the end of the study, animals are euthanized. Blood samples are collected for hematological and biochemical analysis. Tumors and major organs (liver, kidneys, lungs) are excised for histological examination.[13][17]

-

Data Analysis: Statistical analysis is performed to compare outcomes (e.g., tumor growth, organ damage, blood parameters) between the treatment and control groups.

Conclusion

The were instrumental in defining its fundamental properties as a chemotherapeutic agent. In vitro assays established its dose-dependent cytotoxicity against various cancer cell lines, while in vivo animal models provided crucial data on its efficacy, systemic toxicity, and pharmacokinetic profile. This foundational research elucidated its multi-faceted mechanism of action, involving the critical inhibition of thymidylate synthase and the disruption of RNA and DNA integrity. The quantitative data and detailed protocols developed during this era not only provided the rationale for its successful translation into clinical practice but also laid the groundwork for decades of subsequent research into combination therapies and novel fluoropyrimidine analogues.

References

- 1. This compound: forty-plus and still ticking. A review of its preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 4. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of this compound with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of in-vitro cytotoxic effect of 5-FU loaded-chitosan nanoparticles against spheroid models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journal.waocp.org [journal.waocp.org]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Rodent Model of Human-Dose-Equivalent this compound: Toxicity in the Liver, Kidneys, and Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound toxicosis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | The Acute Effects of 5 Fluorouracil on Skeletal Muscle Resident and Infiltrating Immune Cells in Mice [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. mdpi.com [mdpi.com]

Synthesis and Screening of 5-Fluorouracil Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and screening of 5-fluorouracil (5-FU) analogues, potent antimetabolites widely used in cancer chemotherapy. This document details synthetic methodologies, in vitro and in vivo screening protocols, and summarizes the cytotoxic activity of various 5-FU derivatives. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the development and evaluation of these critical anticancer agents.

Introduction to this compound and its Analogues

This compound (5-FU) has been a cornerstone of cancer treatment for decades, particularly for solid tumors such as colorectal, breast, and gastric cancers.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the synthesis of pyrimidine nucleotides, leading to the disruption of DNA replication and repair.[2][3] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, further contributing to its cytotoxic effects.[2][3]

Despite its efficacy, the clinical utility of 5-FU is often limited by factors such as a short plasma half-life, non-specific toxicity, and the development of drug resistance.[4] To address these challenges, extensive research has focused on the development of 5-FU analogues and prodrugs. These modifications aim to improve the pharmacological profile of 5-FU by:

-

Enhancing Oral Bioavailability: Prodrug strategies can improve gastrointestinal absorption, allowing for oral administration.[5]

-

Increasing Tumor Selectivity: Targeting moieties or designing prodrugs activated by tumor-specific conditions can concentrate the active drug at the tumor site, reducing systemic toxicity.[6]

-

Overcoming Drug Resistance: Novel analogues may evade the resistance mechanisms developed against 5-FU.

-

Improving Pharmacokinetic Properties: Modifications can extend the drug's half-life and optimize its metabolic pathway.

This guide explores various strategies for the synthesis of 5-FU analogues and the methodologies for their preclinical evaluation.

Synthesis of this compound Analogues

The synthesis of 5-FU analogues typically involves modifications at the N1 and/or N3 positions of the pyrimidine ring. These modifications can range from simple alkylation to the attachment of complex moieties like peptides or targeting ligands.

N-Substituted this compound Derivatives

A common strategy involves the derivatization of the N1 or N3 position of the 5-FU core.

Experimental Protocol: Synthesis of N1-Substituted 5-FU Analogues

This protocol provides a general procedure for the synthesis of N1-substituted 5-FU analogues.

Materials:

-

This compound (5-FU)

-

Formaldehyde (37 wt. % in water)

-

Appropriate carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

4-(Dimethylamino)pyridine (DMAP)

-

Dry acetonitrile

-

Water

Procedure:

-

Formation of N1-hydroxymethyl-5-fluorouracil: A mixture of 5-FU (10 mmol), formaldehyde (15.5 mmol), and water is heated at 60°C for 6 hours. The resulting solution is concentrated under reduced pressure to yield an oily mixture containing N1-hydroxymethyl-5-fluorouracil.[1]

-

Esterification: The oily mixture from the previous step is dissolved in dry acetonitrile. The desired carboxylic acid (10 mmol), DMAP (14 mmol), and a coupling agent such as DCC (14 mmol) are added to the solution.[1]

-

Reaction and Purification: The reaction mixture is stirred at room temperature for 48-72 hours. The resulting product is then purified using appropriate chromatographic techniques to yield the N1-substituted 5-FU analogue.[1]

This compound-Peptide Conjugates

Conjugating 5-FU to peptides can enhance its tumor-targeting capabilities and improve its pharmacokinetic profile.

Experimental Protocol: Synthesis of 5-FU-Peptide Conjugates

This protocol outlines the solid-phase synthesis of a 5-FU-peptide conjugate.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

This compound-1-acetic acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Peptide Synthesis: The peptide is synthesized on a Rink Amide resin using standard Fmoc solid-phase peptide synthesis (SPPS) protocols.

-

Conjugation of 5-FU: this compound-1-acetic acid is activated with HBTU and HOBt in the presence of DIPEA in DMF and coupled to the N-terminus of the resin-bound peptide.

-

Cleavage and Deprotection: The 5-FU-peptide conjugate is cleaved from the resin and the side-chain protecting groups are removed by treatment with a TFA cleavage cocktail.

-

Purification: The crude peptide conjugate is purified by preparative high-performance liquid chromatography (HPLC).

Prodrug Strategies for Targeted Delivery

Cancer cells often exhibit higher levels of reactive oxygen species (ROS) compared to normal cells. This physiological difference can be exploited for tumor-selective drug release.

Experimental Protocol: Synthesis of a ROS-Activated 5-FU Prodrug

This protocol describes the synthesis of an arylboronate-based 5-FU prodrug that releases 5-FU in the presence of hydrogen peroxide (H₂O₂).

Materials:

-

This compound

-

(4-(Hydroxymethyl)phenyl)boronic acid pinacol ester

-

Activating agents (e.g., di-tert-butyl azodicarboxylate, triphenylphosphine)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Mitsunobu Reaction: this compound is reacted with (4-(hydroxymethyl)phenyl)boronic acid pinacol ester in the presence of a Mitsunobu reagent system (e.g., di-tert-butyl azodicarboxylate and triphenylphosphine) in anhydrous THF at room temperature.

-

Purification: The resulting prodrug is purified by column chromatography on silica gel.

This innovative approach utilizes biocompatible palladium catalysis to activate a prodrug at a specific location, offering spatial control over drug release.

Experimental Protocol: Palladium-Mediated Depropargylation of a 5-FU Prodrug

This protocol details the activation of an N-propargyl-5-FU prodrug using a palladium resin.

Materials:

-

N1-propargyl-5-fluorouracil

-

Pd(0)-functionalized resin

-

Phosphate-buffered saline (PBS)

Procedure:

-

Incubation: The N1-propargyl-5-FU prodrug is dissolved in PBS and incubated with the Pd(0)-functionalized resin at 37°C with shaking.

-

Monitoring: The conversion of the prodrug to 5-FU is monitored over time by analytical HPLC.

Screening of this compound Analogues

The biological activity of newly synthesized 5-FU analogues is evaluated through a series of in vitro and in vivo screening assays.

In Vitro Cytotoxicity Assays

The most common initial screening method is the in vitro cytotoxicity assay, which determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

Experimental Protocol: MTT Cell Viability Assay

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7, PANC-1)

-

Complete cell culture medium

-

96-well plates

-

5-FU analogue stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 5-FU analogues and a vehicle control for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vivo Efficacy Studies

Promising candidates from in vitro screening are further evaluated in animal models to assess their in vivo antitumor efficacy and toxicity.

Experimental Protocol: Colorectal Cancer Xenograft Model

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human colorectal cancer cells (e.g., HCT116, COLO-205)

-

Matrigel (optional)

-

5-FU analogue formulation

-

Vehicle control

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (typically 1-5 x 10⁶ cells) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 5-FU analogue and vehicle control according to a predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage).

-

Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: Cytotoxicity of this compound Analogues

The following tables summarize the in vitro cytotoxic activity (IC50 values) of 5-FU and various analogues against different cancer cell lines.

Table 1: Cytotoxicity of this compound (5-FU) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 11.3 - 19.87 | |

| HT-29 | Colorectal Cancer | 11.25 - 34.18 | [7] |

| COLO-205 | Colorectal Cancer | 3.2 | [7] |

| SW48 | Colorectal Cancer | 19.85 | |

| LS180 | Colorectal Cancer | 58.22 | |

| MiaPaCa-2 | Pancreatic Cancer | 4.63 | |

| PANC-1 | Pancreatic Cancer | >10 | |

| Capan-1 | Pancreatic Cancer | 0.22 | |

| AsPC-1 | Pancreatic Cancer | 3.08 | |

| MCF-7 | Breast Cancer | 4.8 - 25 | [8] |

| MDA-MB-231 | Breast Cancer | 9.6 | |

| SKBR-3 | Breast Cancer | Varies | |

| MDA-MB-453 | Breast Cancer | Varies | |

| HeLa | Cervical Cancer | Varies | |

| K562 | Leukemia | Varies | [1] |

| B16 | Melanoma | Varies | [1] |

Table 2: Cytotoxicity of Selected this compound Analogues

| Analogue/Prodrug | Modification | Cell Line | Cancer Type | IC50 (µM) | Reference |

| U-359 | 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil | MCF-7 | Breast Cancer | 3.8 | [8] |

| Pyrazolo[4,3-c]hexahydropyridine derivative | Fused heterocycle | MDA-MB-231 | Breast Cancer | 4.2 | |

| MCF-7 | Breast Cancer | 2.4 | |||

| ROS-Activated Prodrug 1a | Arylboronate | A549 | Lung Cancer | ~5 | |

| HT-29 | Colorectal Cancer | ~10 | |||

| N1-Propargyl-5-FU + Pd(0) resin | N1-alkynyl | HCT116 | Colorectal Cancer | Comparable to 5-FU | |

| BxPC-3 | Pancreatic Cancer | Comparable to 5-FU |

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound

5-FU exerts its cytotoxic effects through multiple mechanisms, including the modulation of key signaling pathways involved in cell survival and apoptosis. The PI3K/Akt pathway is a critical regulator of these processes.

Caption: PI3K/Akt signaling pathway and points of modulation by 5-FU.

Experimental Workflow for Synthesis and Screening

The development of new 5-FU analogues follows a structured workflow from initial design and synthesis to preclinical evaluation.

Caption: General workflow for the synthesis and screening of 5-FU analogues.

Conclusion

The development of this compound analogues remains a critical area of research in oncology. By employing innovative synthetic strategies and robust screening methodologies, researchers can design novel compounds with improved therapeutic indices. This guide provides a foundational framework for the synthesis, characterization, and evaluation of 5-FU analogues, with the aim of advancing the development of more effective and less toxic cancer therapies. The provided protocols and data serve as a valuable resource for scientists and clinicians working in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]

- 3. pure.ed.ac.uk [pure.ed.ac.uk]

- 4. doras.dcu.ie [doras.dcu.ie]

- 5. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. altogenlabs.com [altogenlabs.com]

- 7. N-alkynyl derivatives of this compound: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medium.com [medium.com]

An In-depth Technical Guide to the Metabolic Pathways of 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorouracil (5-FU), a fluorinated pyrimidine analogue, has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and head and neck cancers. Its efficacy is intricately linked to its complex intracellular metabolism, which involves both anabolic activation to cytotoxic nucleotides and catabolic degradation to inactive byproducts. This technical guide provides a comprehensive overview of the metabolic pathways of 5-FU, intended for researchers, scientists, and drug development professionals. It details the enzymatic conversions, key intermediates, and the ultimate mechanisms of action. Quantitative data on enzyme kinetics and metabolite concentrations are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays used in the study of 5-FU metabolism are provided, alongside visualizations of the metabolic pathways and experimental workflows generated using the DOT language.

Introduction

This compound is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects. The balance between the anabolic and catabolic pathways is a critical determinant of both the therapeutic efficacy and the toxicity of 5-FU. A thorough understanding of these pathways is essential for optimizing treatment strategies, developing novel drug combinations, and overcoming mechanisms of drug resistance.

Metabolic Pathways of this compound

The metabolism of 5-FU can be broadly divided into two competing pathways: anabolism (activation) and catabolism (degradation).

Anabolic Pathway (Activation)

The anabolic conversion of 5-FU leads to the formation of three key active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). These metabolites interfere with DNA and RNA synthesis and function.[1][2]

-

Formation of FdUMP: This is a crucial step for the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. 5-FU can be converted to FdUMP through two main routes:

-

Pathway 1: 5-FU is converted to 5-fluorouridine (FUR) by uridine phosphorylase (UP), which is then phosphorylated to 5-fluorouridine monophosphate (FUMP) by uridine kinase (UK). FUMP is subsequently converted to 5-fluorouridine diphosphate (FUDP) and then to 5-fluorodeoxyuridine diphosphate (FdUDP) by ribonucleotide reductase (RR). Finally, FdUDP is dephosphorylated to FdUMP.[2]

-

Pathway 2: 5-FU is converted to 5-fluoro-2'-deoxyuridine (FdUrd) by thymidine phosphorylase (TP). FdUrd is then phosphorylated by thymidine kinase (TK) to form FdUMP.[2]

-

Direct Conversion: Orotate phosphoribosyltransferase (OPRT) can directly convert 5-FU to FUMP.[2]

-

-

Formation of FdUTP and FUTP: FdUDP can be phosphorylated to FdUTP, which can be misincorporated into DNA, leading to DNA damage. FUDP is phosphorylated to FUTP, which is incorporated into RNA, disrupting RNA processing and function.[1]

The primary mechanism of cytotoxicity is the inhibition of thymidylate synthase by FdUMP, which forms a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate. This inhibition leads to the depletion of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis, ultimately causing "thymineless death" in rapidly dividing cancer cells.[1]

Catabolic Pathway (Degradation)

The majority of administered 5-FU (over 80%) is rapidly catabolized in the liver, intestinal mucosa, and other tissues by a series of enzymes.[3][4] This pathway leads to the formation of inactive and less toxic metabolites that are excreted from the body.

-

Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme in the catabolism of 5-FU. DPD reduces 5-FU to 5,6-dihydro-5-fluorouracil (DHFU).[3][4] The activity of DPD is a major determinant of 5-FU clearance and is highly variable among individuals, which can lead to significant differences in drug exposure and toxicity.

-

Dihydropyrimidinase (DPYS): DHFU is then hydrolyzed by dihydropyrimidinase to α-fluoro-β-ureidopropionic acid (FUPA).

-

Beta-ureidopropionase (UPB1): FUPA is further cleaved by beta-ureidopropionase to α-fluoro-β-alanine (FBAL), carbon dioxide, and ammonia. FBAL is the major urinary excretion product.

Quantitative Data

Pharmacokinetic Parameters of this compound and its Metabolites

| Parameter | This compound (5-FU) | Dihydrofluorouracil (DHFU) | α-fluoro-β-ureidopropionic acid (FUPA) | α-fluoro-β-alanine (FBAL) | Reference |

| Plasma Half-life (t½) | 8-14 minutes | ~60 minutes | - | - | |

| Peak Plasma Concentration (Cmax) | Dose-dependent | 23.7 ± 9.9 µM (at ~60 min) | - | - | |

| Urinary Excretion (24h) | < 10% | - | - | 60-90% of administered dose |

Note: Pharmacokinetic parameters can vary significantly depending on the dose, administration route (bolus vs. infusion), and individual patient characteristics such as DPD activity.

IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colorectal Carcinoma | 3.8 | |

| HT-29 | Colorectal Adenocarcinoma | 5.2 | |

| MCF-7 | Breast Adenocarcinoma | 4.5 | |

| A549 | Lung Carcinoma | 12.1 | |

| Panc-1 | Pancreatic Carcinoma | 8.7 |

Note: IC50 values are highly dependent on the experimental conditions, such as drug exposure time and the specific assay used.

Experimental Protocols

Quantification of this compound and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the simultaneous determination of 5-FU and its major metabolites in plasma.

Materials:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: 50 mM potassium phosphate buffer (pH 4.5) with 5% methanol

-

Internal standard (e.g., 5-chlorouracil)

-

Plasma samples

-

Perchloric acid (for protein precipitation)

-

Potassium carbonate (for neutralization)

Procedure:

-

Sample Preparation:

-

To 500 µL of plasma, add 50 µL of the internal standard solution.

-

Add 50 µL of 1 M perchloric acid to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and neutralize with 25 µL of 2 M potassium carbonate.

-

Centrifuge again to pellet the potassium perchlorate precipitate.

-

The resulting supernatant is ready for HPLC analysis.

-

-

HPLC Analysis:

-

Set the column temperature to 30°C.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.

-

Inject 20 µL of the prepared sample.

-

Monitor the eluent at a wavelength of 260 nm.

-

Quantify the concentrations of 5-FU and its metabolites by comparing their peak areas to those of a standard curve.

-

Dihydropyrimidine Dehydrogenase (DPD) Activity Assay

This protocol measures the enzymatic activity of DPD in peripheral blood mononuclear cells (PBMCs) or tissue homogenates.

Materials:

-

[14C]-labeled this compound

-

PBMCs or tissue homogenate

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT and 2.5 mM MgCl2)

-

NADPH

-

Scintillation counter and scintillation fluid

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and the cell lysate or tissue homogenate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [14C]-5-FU.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold perchloric acid.

-

-

Separation and Quantification:

-

Centrifuge the reaction mixture to pellet the precipitated protein.

-

Spot the supernatant onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate 5-FU from its catabolite, DHFU.

-

Scrape the spots corresponding to 5-FU and DHFU into separate scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate DPD activity as the amount of DHFU formed per unit of protein per unit of time.

-

Orotate Phosphoribosyltransferase (OPRT) Activity Assay

This protocol measures the activity of OPRT, a key enzyme in the anabolic pathway of 5-FU.

Materials:

-

[14C]-labeled this compound

-

Tumor tissue homogenate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT)

-

5-Phospho-α-D-ribose 1-diphosphate (PRPP)

-

DEAE-cellulose filter paper discs

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the reaction buffer, PRPP, and the tumor tissue homogenate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [14C]-5-FU.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter paper disc and immediately immersing it in ice-cold water.

-

-

Washing and Quantification:

-

Wash the filter paper discs extensively with water to remove unreacted [14C]-5-FU.

-

Dry the filter paper discs.

-

Place the discs in scintillation vials with scintillation fluid.

-

Quantify the radioactivity of the trapped [14C]-FUMP using a scintillation counter.

-

Calculate OPRT activity as the amount of FUMP formed per unit of protein per unit of time.

-

Visualizations

Signaling Pathway Diagrams

References

The Core Mechanism of 5-Fluorouracil's Inhibitory Effect on Thymidylate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the inhibitory action of the chemotherapeutic agent 5-Fluorouracil (5-FU) on its primary molecular target, thymidylate synthase (TS). A thorough understanding of this interaction is critical for the development of novel anticancer therapies and for optimizing existing treatment regimens. This document provides a comprehensive overview of the mechanism of action, quantitative kinetic data, detailed experimental protocols, and visual representations of the key pathways involved.

Introduction: The Central Role of Thymidylate Synthase in DNA Synthesis

Thymidylate synthase (TS) is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF) as a one-carbon donor. By providing the sole intracellular source of dTMP, TS is a critical enzyme for proliferating cells, making it an attractive target for cancer chemotherapy.

Mechanism of Action: this compound as a Suicide Inhibitor

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its primary mechanism of action against thymidylate synthase involves a process of lethal synthesis.

Metabolic Activation:

Upon entering the cell, 5-FU is converted into three main active metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.

-

Fluorodeoxyuridine triphosphate (FdUTP): Can be misincorporated into DNA.

-

Fluorouridine triphosphate (FUTP): Can be misincorporated into RNA.

The conversion of 5-FU to FdUMP can occur via two main pathways:

-

Pathway 1: 5-FU is converted to fluorouridine (FUrd) by uridine phosphorylase, which is then phosphorylated to fluorouridine monophosphate (FUMP) by uridine kinase. FUMP is subsequently converted to fluorodeoxyuridine diphosphate (FdUDP) by ribonucleotide reductase, and then dephosphorylated to FdUMP.

-

Pathway 2: 5-FU can be directly converted to 5-fluoro-2'-deoxyuridine (FUdR) by thymidine phosphorylase, which is then phosphorylated by thymidine kinase to yield FdUMP.

Inhibition of Thymidylate Synthase:

FdUMP acts as a suicide inhibitor of thymidylate synthase. It mimics the natural substrate, dUMP, and binds to the nucleotide-binding site of the enzyme. In the presence of the cofactor CH₂THF, FdUMP forms a stable, covalent ternary complex with the enzyme. The fluorine atom at the C5 position of the uracil ring is key to this inhibition. During the normal catalytic cycle, a proton is abstracted from this position. However, the high electronegativity of the fluorine atom prevents this proton abstraction, stalling the catalytic reaction and trapping the enzyme in an inactive complex.[1] This irreversible inhibition leads to a depletion of the intracellular dTMP pool, which in turn inhibits DNA synthesis and repair, ultimately triggering cell death, a phenomenon often referred to as "thymineless death".

Quantitative Data on 5-FU Inhibition of Thymidylate Synthase

The efficacy of 5-FU and its active metabolite FdUMP in inhibiting thymidylate synthase has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hours) | Assay Method |

| SW620 | Colon Cancer | 13 | 48 | MTT Assay[2] |

| HCT-116 | Colon Cancer | 11.3 | 72 | Not Specified[3] |

| HT-29 | Colon Cancer | 11.25 | 120 | Not Specified[3] |

| FM3A/0 | Murine Mammary Carcinoma | 0.5 (for FdUMP) | 72 | Not Specified[4] |

| OSCC cells | Oral Squamous Cell Carcinoma | Varies (time-dependent) | 48, 72, 96 | Real-Time Cell Analysis[5] |

| L02, SMMC-7721, Bel-7402, HepG-2, MHCC97H | Hepatocellular Carcinoma | Varies | 48 | MTT Assay[6] |

Table 2: Kinetic and Binding Constants for FdUMP Inhibition of Thymidylate Synthase

| Parameter | Value | Enzyme Source | Experimental Conditions |

| Kᵢ (FdUMP) | 0.82 nM - 3.45 nM | Human Colon Cancer Cell Lines | Dixon plots for competitive inhibition |

| Kₑ (dUMP) | 7.5 µM | Human Thymidylate Synthase | Equilibrium dialysis |

| Kₑ (FdUMP) | Biphasic binding | Human Thymidylate Synthase | Rapid chemical-quench and steady-state binding |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of 5-FU's effect on thymidylate synthase are provided below.

Tritium Release Assay for Thymidylate Synthase Activity

This assay is a highly sensitive method for measuring TS activity by quantifying the release of tritium from a radiolabeled substrate.[7][8][9]

Principle: The enzyme-catalyzed conversion of [5-³H]dUMP to dTMP results in the release of the tritium atom from the C5 position of the uracil ring into the aqueous environment as [³H]H₂O. The amount of radioactivity in the aqueous phase is directly proportional to the enzyme activity.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, EDTA, and a reducing agent such as dithiothreitol (DTT).

-

Cell Lysate Preparation: Harvest cells and prepare a cytosolic extract by sonication or detergent lysis, followed by centrifugation to remove cellular debris.

-

Reaction Initiation: In a microcentrifuge tube, combine the cell lysate with the reaction buffer, the cofactor 5,10-methylenetetrahydrofolate, and initiate the reaction by adding [5-³H]dUMP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.

-

Separation: Centrifuge the tubes to pellet the charcoal.

-

Quantification: Carefully transfer the supernatant, containing the [³H]H₂O, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Blank Control: A blank reaction containing all components except the cell lysate should be run in parallel to determine the background tritium release.

Spectrophotometric Assay for Thymidylate Synthase Activity

This assay provides a continuous, real-time measurement of TS activity by monitoring the change in absorbance of the folate cofactor.[10]

Principle: The conversion of dUMP to dTMP is coupled with the oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate (DHF). This oxidation reaction leads to an increase in absorbance at 340 nm.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., Tris-HCl, pH 7.5), dUMP, and a reducing agent (e.g., DTT).

-

Enzyme Addition: Add the purified thymidylate synthase or cell lysate to the cuvette.

-

Reaction Initiation: Start the reaction by adding the cofactor 5,10-methylenetetrahydrofolate.

-

Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Calculation of Activity: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the molar extinction coefficient of DHF at 340 nm.

MTT Assay for Determining IC₅₀ of this compound

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of drugs.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of 5-FU for a specific duration (e.g., 48 or 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.

HPLC Quantification of this compound and its Metabolites

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of 5-FU and its metabolites in biological samples.[11][12][13][14][15]

Principle: The method utilizes a stationary phase (e.g., a C18 column) and a mobile phase to separate the compounds based on their physicochemical properties. The separated compounds are then detected by a UV or mass spectrometry detector.

Protocol:

-

Sample Preparation:

-

Plasma/Serum: Deproteinize the sample by adding a precipitating agent like methanol or perchloric acid, followed by centrifugation.

-

Cell Lysates: Lyse the cells and deproteinize the lysate.

-

-

Extraction (Optional): For increased sensitivity and to remove interfering substances, a solid-phase extraction (SPE) or liquid-liquid extraction may be performed.

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), run in either isocratic or gradient mode.

-

Injection: Inject the prepared sample onto the HPLC system.

-

-

Detection:

-

UV Detection: Monitor the eluate at a specific wavelength (e.g., 260 nm) where 5-FU and its metabolites absorb light.

-

Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, couple the HPLC to a mass spectrometer.

-

-

Quantification:

-

Standard Curve: Prepare a standard curve using known concentrations of 5-FU and its metabolites.

-

Analysis: Determine the concentration of the analytes in the samples by comparing their peak areas to the standard curve. An internal standard is often used to correct for variations in sample preparation and injection volume.

-

Visualizing the Molecular Interactions and Pathways

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows described in this guide.

Caption: Metabolic activation of 5-FU and its inhibition of thymidylate synthase.

Caption: Workflow for the tritium release assay to measure TS activity.

Caption: Workflow for the MTT assay to determine the IC₅₀ of 5-FU.

Conclusion

The inhibition of thymidylate synthase by this compound remains a cornerstone of cancer chemotherapy. A detailed understanding of the metabolic activation of 5-FU, the mechanism of TS inhibition, and the quantitative parameters governing this interaction is essential for the rational design of new therapeutic strategies and for overcoming mechanisms of drug resistance. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]